Elatin
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Overview
Description
Elatine is a diterpenoid alkaloid isolated from the plant Delphinium elatum. It has a molecular formula of C₃₈H₅₀N₂O₁₀ and a molecular weight of 694.3466 g/mol . This compound is known for its curare-like action and has been studied for its potential pharmacological properties .
Preparation Methods
The synthesis of elatine involves several steps, starting from the extraction of the compound from Delphinium elatum. The extraction process typically involves the use of organic solvents such as chloroform and methanol . The compound is then purified using chromatographic techniques to obtain elatine in its pure form.
Chemical Reactions Analysis
Elatine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it is used as a model compound for studying the reactivity of diterpenoid alkaloids . In biology, elatine has shown antimicrobial properties and has been studied for its potential use in treating infections . In medicine, elatine has been investigated for its myorelaxant activity and potential use in treating nervous diseases involving muscle tone disorders . In industry, elatine is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
Elatine exerts its effects through a curare-like action, which involves blocking the transmission of nerve impulses at the neuromuscular junction . This action is mediated by its binding to specific molecular targets, including nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses . The binding of elatine to these receptors inhibits their function, leading to muscle relaxation and other pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other diterpenoid alkaloids such as kaempferol and germacrene A, which also exhibit antimicrobial properties and have been studied for their potential use in treating infections . elatine’s specific mechanism of action and its potential use in treating nervous diseases involving muscle tone disorders set it apart from these other compounds .
Properties
Molecular Formula |
C38H50N2O10 |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,12S,16S,19S,20R,21S)-14-ethyl-4,6,19,21-tetramethoxy-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-16-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C38H50N2O10/c1-7-39-17-35(18-48-33(43)21-10-8-9-11-24(21)40-27(41)14-20(2)32(40)42)13-12-26(45-4)37-23-15-22-25(44-3)16-36(28(23)29(22)46-5)38(34(37)39,50-19-49-36)31(47-6)30(35)37/h8-11,20,22-23,25-26,28-31,34H,7,12-19H2,1-6H3/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1 |
InChI Key |
KOWWOODYPWDWOJ-LVBPXUMQSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]5(C31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6[C@H]7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C |
SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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